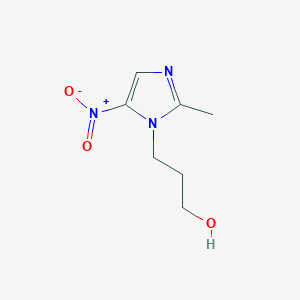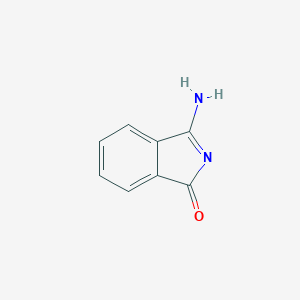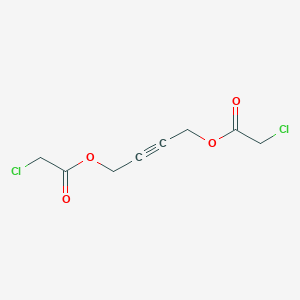
But-2-ynylene bis(chloroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ynylene bis(chloroacetate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a bifunctional reagent that can be used for the synthesis of a wide range of organic compounds. In
Wirkmechanismus
The mechanism of action of But-2-ynylene bis(chloroacetate) involves the formation of a covalent bond between the reagent and the target molecule. The reaction proceeds via an acylation reaction, where the carbonyl group of the chloroacetyl chloride reacts with the hydroxyl group of the 2-butyn-1-ol to form an ester. The resulting ester can then react with the target molecule to form a covalent bond.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of But-2-ynylene bis(chloroacetate) depend on the target molecule and the application. For example, when used as a crosslinking agent for the preparation of hydrogels, But-2-ynylene bis(chloroacetate) can improve the mechanical properties and stability of the hydrogel. When used for the modification of proteins and nucleic acids, But-2-ynylene bis(chloroacetate) can alter the biological activity and stability of the modified molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using But-2-ynylene bis(chloroacetate) in lab experiments include its high reactivity, versatility, and ease of use. It can be used for the synthesis of various organic compounds and the modification of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of But-2-ynylene bis(chloroacetate) in scientific research. One potential direction is the development of new applications for the reagent in drug discovery and development. Another direction is the optimization of the reaction conditions for the synthesis of specific organic compounds. Additionally, the use of But-2-ynylene bis(chloroacetate) in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery is an area of active research.
Synthesemethoden
But-2-ynylene bis(chloroacetate) can be synthesized by reacting 2-butyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of the reactants.
Wissenschaftliche Forschungsanwendungen
But-2-ynylene bis(chloroacetate) has been widely used in scientific research for the synthesis of various organic compounds such as heterocycles, peptides, and natural products. It has also been used as a reagent for the modification of proteins and nucleic acids, which has potential applications in drug discovery and development. Additionally, But-2-ynylene bis(chloroacetate) has been used as a crosslinking agent for the preparation of hydrogels, which have potential applications in tissue engineering and drug delivery.
Eigenschaften
CAS-Nummer |
14569-76-7 |
|---|---|
Produktname |
But-2-ynylene bis(chloroacetate) |
Molekularformel |
C8H8Cl2O4 |
Molekulargewicht |
239.05 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)oxybut-2-ynyl 2-chloroacetate |
InChI |
InChI=1S/C8H8Cl2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h3-6H2 |
InChI-Schlüssel |
GJBMLYJEBNBVPR-UHFFFAOYSA-N |
SMILES |
C(C#CCOC(=O)CCl)OC(=O)CCl |
Kanonische SMILES |
C(C#CCOC(=O)CCl)OC(=O)CCl |
Andere CAS-Nummern |
14569-76-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



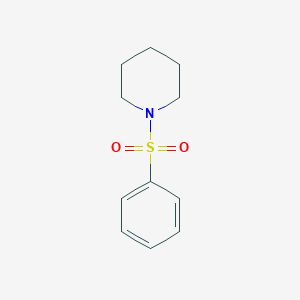
![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
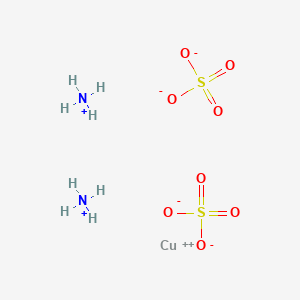
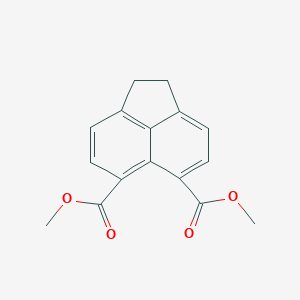
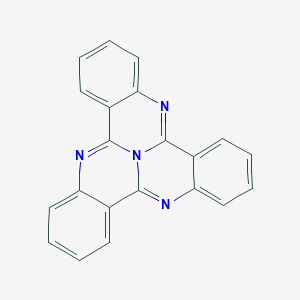
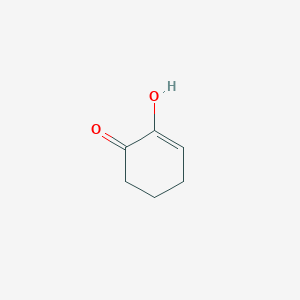
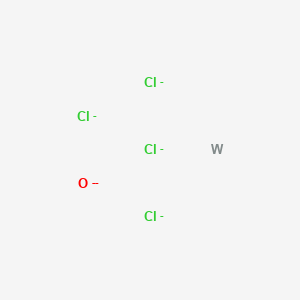
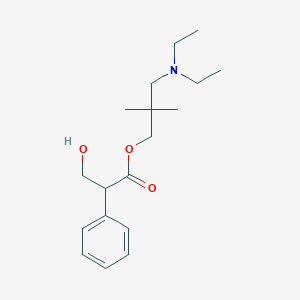
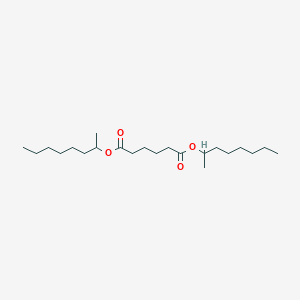
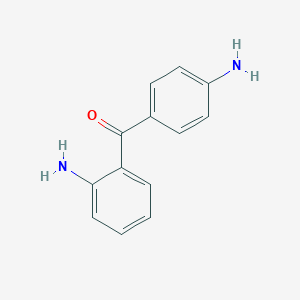
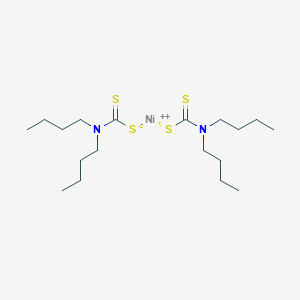
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
